molecular formula C20H23N3O3 B1669605 Crebinostat CAS No. 1092061-61-4

Crebinostat

Cat. No. B1669605
M. Wt: 353.4 g/mol
InChI Key: AEIVDBATQVVQFS-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crebinostat is a potent histone deacetylase (HDAC) inhibitor . It has IC50 values of 0.7 nM, 1.0 nM, 2.0 nM, and 9.3 nM for HDAC1, HDAC2, HDAC3, and HDAC6, respectively . It potently induces acetylation of both histone H3 and histone H4 and enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 .


Synthesis Analysis

The synthesis of Crebinostat involves systematic modification of the structure of known HDAC inhibitors . The process includes the use of enzymatic assays to assess potency toward recombinant HDACs .


Molecular Structure Analysis

Crebinostat shares the “cap-linker-zinc chelator” pharmacophore model . Although both are hydroxamic acids, Crebinostat differs from SAHA in the cap moiety and length of the aliphatic linker .


Chemical Reactions Analysis

Crebinostat potently induces acetylation of both histone H3 and histone H4 . It also enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 .


Physical And Chemical Properties Analysis

Crebinostat has a molecular formula of C20H23N3O3 and a molecular weight of 353.41 .

Future Directions

Crebinostat provides a novel probe to modulate chromatin-mediated neuroplasticity . Pharmacological optimization of selective HDAC inhibitors, like Crebinostat, may provide an effective therapeutic approach for human cognitive disorders .

properties

IUPAC Name

N'-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIVDBATQVVQFS-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crebinostat

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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